A939572

Description

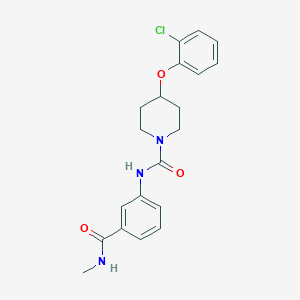

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648006 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032229-33-6 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of A939572 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This conversion is a rate-limiting step in the synthesis of triglycerides, cholesterol esters, and other complex lipids. The dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases, including obesity, diabetes, and cancer. This compound has emerged as a valuable research tool for studying the physiological and pathological roles of SCD1 and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the function of this compound in lipid metabolism, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound is a piperidine-aryl urea-based compound that acts as a highly selective inhibitor of SCD1.[1] It demonstrates potent inhibitory activity against both murine and human SCD1.[2] Its oral bioavailability makes it suitable for in vivo studies, enabling the investigation of the systemic effects of SCD1 inhibition.[1][2] Research has shown that this compound can modulate lipid metabolism and induce cellular stress, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4]

Mechanism of Action

The primary function of this compound is the direct inhibition of the enzymatic activity of SCD1.[2] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum (ER) that catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5]

By inhibiting SCD1, this compound disrupts the cellular balance of saturated and monounsaturated fatty acids. This disruption leads to an accumulation of SFAs, which can trigger a cellular stress response, particularly within the ER. The buildup of unfolded or misfolded proteins in the ER, a condition known as ER stress, activates the unfolded protein response (UPR).[3] Prolonged and severe ER stress, as induced by A9-39572, can ultimately lead to apoptosis (programmed cell death).[3]

Signaling Pathway of this compound Action

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| SCD1 | Murine (mSCD1) | <4 nM | [2] |

| SCD1 | Human (hSCD1) | 37 nM | [1][2] |

| SCD1 | Human (hSCD1) | 6.3 nM | [6] |

| SCD1 | Not Specified | 0.4 nM | [7] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (at 5 days) | Reference |

| Caki1 | Clear Cell Renal Cell Carcinoma | 65 nM | [2] |

| A498 | Clear Cell Renal Cell Carcinoma | 50 nM | [2] |

| Caki2 | Clear Cell Renal Cell Carcinoma | 65 nM | [2] |

| ACHN | Clear Cell Renal Cell Carcinoma | 6 nM | [2] |

| FaDu | Squamous Cell Carcinoma | Not Specified | [7] |

| H1299 | Non-small Cell Lung Carcinoma | Not Specified | [6] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Volume Reduction | Reference |

| Athymic nude (nu/nu) mice | A498 ccRCC xenograft | This compound monotherapy | 30 mg/kg, p.o. | ~20-30% vs. placebo | [2] |

| Athymic nude (nu/nu) mice | A498 ccRCC xenograft | This compound + Temsirolimus | Not Specified | >60% vs. placebo | [2] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Caki1, A498, Caki2, ACHN)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 5 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader to determine the number of viable cells.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Western Blot Analysis for Apoptosis

This protocol is used to detect markers of apoptosis, such as PARP cleavage, in cells treated with this compound.

Materials:

-

Cells treated with this compound and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for tumor implantation (e.g., A498)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Vehicle control

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow for In Vitro this compound Studydot

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A 939572 | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]

A Comprehensive Technical Guide to A939572: A Potent Inhibitor of Stearoyl-CoA Desaturase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A939572, a potent and orally bioavailable small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). It details the compound's mechanism of action, its effects on cellular signaling pathways, and its potential therapeutic applications, with a focus on oncology and metabolic diseases. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and provides visual representations of its biological context.

Core Concepts: Stearoyl-CoA Desaturase 1 (SCD1)

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism.[1][2] Located in the endoplasmic reticulum, it catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0).[1][2] MUFAs are essential components of cell membranes, signaling molecules, and energy stores in the form of triglycerides and cholesterol esters.[1][3]

Due to its central role in lipid homeostasis, SCD1 is implicated in various pathological conditions. Aberrant SCD1 activity is linked to metabolic diseases such as obesity, insulin resistance, and non-alcoholic fatty liver disease.[2][3] Furthermore, many cancer cells exhibit upregulated SCD1 expression, which contributes to their proliferation, survival, and resistance to therapy.[4][5] This makes SCD1 an attractive therapeutic target for a range of diseases.

This compound: A Selective SCD1 Inhibitor

This compound is a piperidine-aryl urea-based compound identified as a potent and selective inhibitor of SCD1.[4] It has been extensively used in preclinical research to investigate the physiological and pathophysiological roles of SCD1.

Quantitative Inhibitory Activity

This compound demonstrates high potency against both human and murine SCD1, as well as significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.

| Target | Species | IC50 Value | Reference |

| SCD1 | Human (hSCD1) | 37 nM | [6][7] |

| SCD1 | Mouse (mSCD1) | <4 nM | [6][7] |

| SCD1 | Not Specified | 0.4 nM | [8][9] |

| SCD1 | Not Specified | 6.3 nM | [10] |

Table 1: In Vitro Inhibitory Activity of this compound against SCD1.

| Cell Line | Cancer Type | IC50 Value | Reference |

| ACHN | Clear Cell Renal Carcinoma | 6 nM | [6] |

| A498 | Clear Cell Renal Carcinoma | 50 nM | [6] |

| Caki1 | Clear Cell Renal Carcinoma | 65 nM | [6] |

| Caki2 | Clear Cell Renal Carcinoma | 65 nM | [6] |

| FaDu | Squamous Cell Carcinoma | 19 nM | [11] |

| Bladder Cancer Cells | Bladder Cancer | 30 nM | [11] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound exerts its effects is the direct inhibition of SCD1's enzymatic activity. This leads to a depletion of cellular MUFAs and an accumulation of SFAs, triggering a cascade of downstream signaling events.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A key consequence of SCD1 inhibition by this compound is the induction of endoplasmic reticulum (ER) stress.[4][12] The alteration in the SFA/MUFA ratio disrupts ER membrane integrity and function, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[4][13] However, prolonged or severe ER stress, as induced by this compound, can lead to apoptosis (programmed cell death).[4][12][13]

Several studies have shown that treatment with this compound upregulates key markers of the UPR, including:

-

BiP (Binding immunoglobulin protein) [4]

-

ATF6 (Activating transcription factor 6) [12]

-

Spliced XBP1 (X-box binding protein 1) [12]

-

HERPUD1 (Homocysteine-inducible, ER stress-inducible, ubiquitin-like domain member 1) [4][12]

-

GADD45α (Growth arrest and DNA-damage-inducible alpha) [4][12]

The induction of these pro-apoptotic UPR components is a central mechanism for the anti-cancer effects of this compound.[4][12]

Figure 1: Signaling pathway of this compound-induced ER stress and apoptosis.

Modulation of the Akt/GSK3β/β-catenin Pathway

In some cancer types, such as glioblastoma, SCD1 has been shown to activate the Akt/GSK3β/β-catenin signaling pathway, which promotes cancer cell survival and invasion.[4] Inhibition of SCD1 with this compound can sensitize these cancer cells to other treatments by downregulating this pro-survival pathway.[4]

Systemic Effects and the Role of Intestinal SCD1

Interestingly, the metabolic benefits of this compound, such as amelioration of obesity and hepatic steatosis in diet-induced obese mice, appear to be dependent on the presence of intestinal SCD1.[1] Studies have shown that the pharmacological inhibition of SCD1 by this compound provides anti-obesity effects that are contingent on intestinal, but not hepatic, SCD1 activity.[1] This suggests that intestinal SCD1 is a key pharmacological target for the systemic metabolic effects of SCD1 inhibitors.[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound.

SCD1 Inhibition Assay (In Vitro)

This protocol is a generalized approach based on common practices for measuring SCD1 activity.

-

Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., liver, recombinant Sf9 cells).

-

Substrate: Radiolabeled [1-¹⁴C]stearoyl-CoA is used as the substrate.

-

Reaction Mixture: The reaction buffer typically contains the enzyme source, NADH, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction is initiated by adding the radiolabeled substrate and incubated at 37°C.

-

Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The fatty acids are then separated using reverse-phase high-performance liquid chromatography (HPLC).[14]

-

Quantification: The amounts of radiolabeled stearic acid (18:0) and oleic acid (18:1) are quantified using an on-line flow scintillation detector.[14]

-

Data Analysis: The SCD1 activity is calculated as the ratio of [¹⁴C]oleic acid to total [¹⁴C]fatty acids. IC50 values are determined by plotting the percent inhibition against the log concentration of this compound.

Cell Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 to 120 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-1 or MTT, or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or fluorescence is measured, and the results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for ER Stress Markers

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against UPR markers (e.g., CHOP, BiP, ATF6) and a loading control (e.g., β-actin, GAPDH).

-

Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: A generalized experimental workflow for evaluating this compound.

Therapeutic Potential and Conclusion

This compound has proven to be an invaluable research tool for elucidating the roles of SCD1 in health and disease. Its potent and selective inhibition of SCD1 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer models, primarily through the induction of ER stress.[4][12][15] Furthermore, its ability to ameliorate metabolic dysregulation highlights its potential in treating conditions like obesity and hepatic steatosis.[1]

The finding that the systemic metabolic effects of this compound are dependent on intestinal SCD1 provides a crucial insight for future drug development, suggesting the possibility of designing tissue-specific SCD1 inhibitors to maximize therapeutic benefit while minimizing potential side effects.[1] While this compound itself has been associated with adverse effects in some animal models, such as sebaceous gland atrophy, it remains a cornerstone for the preclinical validation of SCD1 as a therapeutic target.[11]

References

- 1. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A 939572 | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]

- 9. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]

- 10. caymanchem.com [caymanchem.com]

- 11. esmed.org [esmed.org]

- 12. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Elimination of Human Pluripotent Stem Cells with A939572: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of A939572 on human pluripotent stem cells (hPSCs), its mechanism of action, and detailed protocols for its application. This compound is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. Its unique ability to selectively induce apoptosis in undifferentiated hPSCs makes it a valuable tool for research and a potential safeguard in clinical applications of hPSC-derived cells.

Mechanism of Action: Targeting Lipid Metabolism in Pluripotent Stem Cells

This compound exerts its selective cytotoxicity on hPSCs by inhibiting SCD1, an enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[1][2] Undifferentiated hPSCs have a unique dependence on de novo oleic acid synthesis for their survival.[2] Inhibition of SCD1 by this compound leads to a depletion of MUFAs and an accumulation of SFAs within the cell. This imbalance disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, the induction of apoptosis.[2] Differentiated cells, in contrast, are largely unaffected by SCD1 inhibition, demonstrating the selective nature of this compound.

Signaling Pathway of this compound-induced Apoptosis in hPSCs

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and properties of this compound.

Table 1: this compound Inhibitory Activity

| Target | Species | IC50 | Reference |

| SCD1 | Human | 37 nM | [3] |

| SCD1 | Mouse | <4 nM | [3] |

Table 2: this compound (PluriSIn #1) Treatment Conditions for Selective Elimination of hPSCs

| Cell Type | Concentration | Treatment Duration | Outcome | Reference |

| Undifferentiated hPSCs | 20 µM | 24 - 48 hours | Selective cell death | [4] |

| Mixed culture (hPSCs and differentiated cells) | 20 µM | 48 hours | Elimination of undifferentiated hPSCs, prevention of teratoma formation | [2] |

| Nanog-positive iPSCs | 20 µM | 24 hours | Induction of apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the treatment of hPSCs with this compound.

Experimental Workflow for Investigating this compound Effects on hPSCs

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

hPSC culture medium (e.g., mTeSR™1)

-

Matrigel or other suitable extracellular matrix

-

This compound (Tocris, Cayman Chemical, or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Oleic acid-BSA conjugate

-

Phosphate-buffered saline (PBS)

-

Accutase or other cell dissociation reagent

-

Viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Apoptosis detection kit (e.g., FITC Annexin V Apoptosis Detection Kit)

-

Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Paraformaldehyde (PFA)

-

Triton™ X-100

-

Bovine serum albumin (BSA)

hPSC Culture and this compound Treatment

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC medium according to standard protocols. Ensure cells are in a healthy, undifferentiated state before starting the experiment.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Treatment:

-

Plate hPSCs at the desired density.

-

The following day, replace the medium with fresh hPSC medium containing the desired final concentration of this compound (e.g., 10-20 µM). Include a DMSO-only vehicle control.

-

For oleic acid rescue experiments, supplement the this compound-containing medium with an oleic acid-BSA conjugate (e.g., 100 µM).

-

Incubate the cells for the desired duration (e.g., 24-48 hours).

-

Cell Viability Assay (MTT Assay)

-

Following this compound treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Harvest cells by gentle dissociation (e.g., with Accutase).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Immunostaining for Pluripotency Markers

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

-

Block with a solution of PBS containing 5% BSA for 1 hour.

-

Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2) overnight at 4°C.

-

Wash with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI or Hoechst.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a powerful tool for the selective elimination of undifferentiated hPSCs. Its mechanism of action through the inhibition of SCD1 highlights a unique metabolic vulnerability of pluripotent cells. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, whether for basic research into pluripotency and metabolism or for enhancing the safety of hPSC-based cell therapies. Careful optimization of concentrations and treatment times is recommended for each specific hPSC line and experimental setup.

References

- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cellular Stress: An In-depth Technical Guide to the A939572-Endoplasmic Reticulum Stress Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms connecting the stearoyl-CoA desaturase 1 (SCD1) inhibitor, A939572, to the induction of endoplasmic reticulum (ER) stress, a critical pathway in cancer cell apoptosis. This document details the quantitative effects of this compound on cancer cell viability and the activation of the Unfolded Protein Response (UPR), provides methodological insights into key experiments, and visualizes the intricate signaling pathways involved.

Introduction: this compound and the Disruption of Lipid Homeostasis

This compound is a potent, orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the fluidity and integrity of cellular membranes, including the endoplasmic reticulum.

In various cancer pathologies, particularly in clear cell renal cell carcinoma (ccRCC), SCD1 is often overexpressed, contributing to tumor cell proliferation and survival.[2] By inhibiting SCD1, this compound disrupts the delicate balance between SFAs and MUFAs, leading to an accumulation of SFAs. This lipid imbalance is a potent trigger of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR).[2]

Quantitative Impact of this compound on Cancer Cells

The inhibitory action of this compound on SCD1 translates to a significant dose-dependent decrease in the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation highlight the compound's potency.

| Cell Line | Cancer Type | IC50 (nM) at Day 5 |

| Caki-1 | Clear Cell Renal Cell Carcinoma | 65 |

| A498 | Clear Cell Renal Cell Carcinoma | 50 |

| Caki-2 | Clear Cell Renal Cell Carcinoma | 65 |

| ACHN | Clear Cell Renal Cell Carcinoma | 6 |

| Table 1: IC50 values of this compound in various clear cell renal cell carcinoma cell lines after 5 days of treatment. Data sourced from multiple studies.[1][2] |

The anti-proliferative effects of this compound are directly linked to the induction of ER stress. Treatment of ccRCC cell lines with this compound leads to a significant increase in the expression of key ER stress markers. This effect can be rescued by the addition of oleic acid (OA), the primary product of SCD1, confirming the on-target mechanism of this compound.[2]

| Treatment | Cell Line | ER Stress Marker | Observation |

| 75 nM this compound (48h) | Caki-1 | BiP (GRP78) | Increased Expression |

| 75 nM this compound (48h) | Caki-1 | CHOP (DDIT3) | Increased Expression |

| 75 nM this compound (48h) | Caki-1 | Spliced XBP1 (XBP1s) | Increased Expression |

| 75 nM this compound (48h) | A498 | BiP (GRP78) | Increased Expression |

| 75 nM this compound (48h) | A498 | CHOP (DDIT3) | Increased Expression |

| 75 nM this compound (48h) | A498 | Spliced XBP1 (XBP1s) | Increased Expression |

| Table 2: Qualitative analysis of ER stress marker induction by this compound in ccRCC cell lines as determined by Western blot.[2] |

Furthermore, studies have shown that this compound treatment at a concentration of 100 nM can induce an approximately 2-fold upregulation of the ER stress markers HERPUD1 and BiP in K360N cells.[2]

Signaling Pathways: The Unfolded Protein Response

The accumulation of unfolded or misfolded proteins in the ER, triggered by this compound-mediated lipid imbalance, activates the three primary branches of the UPR: IRE1α, PERK, and ATF6.

The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress. Upon activation, its endoribonuclease activity unconventionally splices X-box binding protein 1 (XBP1) mRNA. This spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

References

The Impact of A939572 on Fatty Acid Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the fatty acid synthesis pathway responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition disrupts cellular lipid homeostasis, leading to a cascade of downstream effects, including the induction of endoplasmic reticulum (ER) stress and apoptosis, particularly in cancer cells that exhibit a heightened dependence on de novo lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on fatty acid synthesis, and its therapeutic potential, with a focus on oncology. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.

Introduction to this compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)

Stearoyl-CoA Desaturase 1 (SCD1) is a key lipogenic enzyme that catalyzes the Δ9-desaturation of SFAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are essential components of cell membranes, signaling molecules, and stored triglycerides. In various pathological conditions, particularly cancer, SCD1 is often overexpressed, contributing to enhanced cell proliferation, survival, and drug resistance.

This compound is a highly selective and potent inhibitor of SCD1. Its inhibitory activity has been demonstrated across different species, with notable potency against both human and murine SCD1.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SCD1. This blockade of MUFA synthesis leads to an accumulation of SFAs within the cell. The shift in the SFA:MUFA ratio disrupts cellular processes and triggers a stress response in the endoplasmic reticulum, the site of fatty acid desaturation.

The accumulation of SFAs and the depletion of MUFAs are believed to be the primary triggers for the induction of the Unfolded Protein Response (UPR) and subsequent ER stress. This is characterized by the upregulation of key ER stress markers such as Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and spliced X-box binding protein 1 (XBP1).[1][2] Prolonged ER stress ultimately leads to the activation of apoptotic pathways and cell death.[1]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human SCD1 | 37 nM | [2][3][4][5] |

| IC50 | Mouse SCD1 | <4 nM | [2][3][4][5] |

| IC50 (Cellular Desaturation Index) | FaDu cells | ~4 nM | |

| IC50 (Cell Growth Inhibition) | FaDu cells (2% serum) | 29 nM | |

| IC50 (Cell Growth Inhibition) | Caki1 ccRCC cells | 65 nM | [6] |

| IC50 (Cell Growth Inhibition) | A498 ccRCC cells | 50 nM | [6] |

| IC50 (Cell Growth Inhibition) | Caki2 ccRCC cells | 65 nM | [6] |

| IC50 (Cell Growth Inhibition) | ACHN ccRCC cells | 6 nM | [6] |

| IC50 (Cell Growth Inhibition) | Anaplastic Thyroid Carcinoma cells | 50-100 nM | [5] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Type | Treatment | Tumor Volume Reduction | Reference |

| Athymic nu/nu mice | Clear Cell Renal Cell Carcinoma (A498 xenograft) | This compound (30 mg/kg, oral, twice daily) | ~20-30% (monotherapy) | [1] |

| Athymic nu/nu mice | Clear Cell Renal Cell Carcinoma (A498 xenograft) | This compound + Temsirolimus | >60% (combination therapy) | [1][3] |

| Mice | Gastric Carcinoma (GA16 xenograft) | This compound (100 mg/kg, twice daily) | Significant reduction |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Fatty acid synthesis pathway and the mechanism of this compound action.

References

- 1. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]

- 4. Stearoyl-CoA desaturase-1 mediated cell apoptosis in colorectal cancer by promoting ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A939572: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: A939572 is a potent and specific small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. Emerging research has highlighted the dependency of various cancer cells on SCD1-mediated production of monounsaturated fatty acids (MUFAs) for proliferation and survival. Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids (SFAs), which triggers profound endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). Ultimately, this cascade of cellular stress culminates in the induction of apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes its efficacy across different tumor cell lines, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the lipogenic enzyme SCD1. SCD1 is responsible for converting SFAs into MUFAs, primarily oleic acid. This function is crucial for maintaining membrane fluidity, lipid-based signaling, and cellular energy storage. Many tumor cells exhibit upregulated SCD1 expression and have a high dependency on its activity.[1][2]

The mechanism of this compound-induced apoptosis can be summarized as follows:

-

SCD1 Inhibition: this compound potently and selectively inhibits the enzymatic activity of SCD1.[3]

-

Lipid Imbalance: This inhibition leads to a decrease in MUFA levels and a corresponding accumulation of intracellular SFAs.[2][4]

-

ER Stress and UPR Activation: The buildup of SFAs disrupts the integrity and function of the endoplasmic reticulum, leading to ER stress.[1][4] This stress activates the UPR, a signaling network aimed at restoring homeostasis. Key markers of the UPR, such as Binding Immunoglobulin Protein (BiP), CHOP, and Tribbles pseudokinase 3 (TRIB3), are significantly upregulated upon treatment with this compound.[4][5]

-

Apoptosis Induction: When ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This is a key mechanism for this compound's anti-tumor activity.[4][5] Apoptosis is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation.[1][5]

The specificity of this mechanism is demonstrated by "rescue" experiments, where the cytotoxic effects of this compound are reversed by the addition of exogenous oleic acid, the primary product of SCD1.[1][5]

Signaling Pathway Visualization

Caption: Mechanism of this compound-induced apoptosis via SCD1 inhibition.

Quantitative Data: Efficacy in Tumor Cells

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Caki1 | Clear Cell Renal Cell Carcinoma | 65 | [3] |

| A498 | Clear Cell Renal Cell Carcinoma | 50 | [3] |

| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | [3] |

| ACHN | Clear Cell Renal Cell Carcinoma | 6 | [3] |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~4 | [6] |

Table 2: Target Enzyme Inhibition

| Target Enzyme | Species | IC50 (nM) | Reference |

| SCD1 | Human | 37 | [3] |

| SCD1 | Mouse | <4 | [3] |

Experimental Protocols

The following sections detail common methodologies used to evaluate the role of this compound in inducing apoptosis.

Cell Culture and Treatment

-

Cell Lines: Cancer cell lines (e.g., A498, Caki1, H1299) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent volume of DMSO.

-

Rescue Experiment: To confirm SCD1-specific effects, a subset of cells is co-treated with this compound and oleic acid complexed to bovine serum albumin (OA-BSA).[1]

Cell Viability and Proliferation Assay

This protocol determines the dose-dependent effect of this compound on cell growth.

-

Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72-120 hours.

-

Quantification: Assess cell viability using a colorimetric assay such as WST-1 or MTT, which measures mitochondrial metabolic activity. Read absorbance using a microplate reader.

-

Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection

A. Western Blot for PARP Cleavage (Mid- to Late-Stage Apoptosis)

-

Cell Lysis: Treat cells with this compound at the desired concentration (e.g., IC50 dose) for 48-72 hours. Collect and lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against PARP. This will detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Also probe for a loading control like GAPDH or β-actin.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. The appearance of the 89 kDa band indicates apoptosis.[5]

B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry (Early- to Late-Stage Apoptosis)

-

Cell Collection: Treat cells as described above. Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[7][8]

-

Incubation: Incubate cells in the dark for 15 minutes at room temperature.[8]

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

-

Experimental Workflow Visualization

Caption: General workflow for evaluating this compound's effects on tumor cells.

Conclusion and Future Directions

This compound effectively induces apoptosis in a variety of tumor cell models by inhibiting SCD1, leading to ER stress and activation of the UPR pathway.[1] Its potency and specificity, demonstrated by low nanomolar IC50 values and oleic acid rescue experiments, make SCD1 a compelling target for cancer therapy.[1][3] The synergistic potential of this compound with other anti-cancer agents, such as the mTOR inhibitor temsirolimus, has also been noted, suggesting promising avenues for combination therapies.[1][9] Further research should focus on elucidating the precise downstream effectors of the UPR that mediate the apoptotic signal and exploring the efficacy of this compound in in vivo models for a broader range of cancers. The development of biomarkers to identify tumors with high SCD1 dependency will be crucial for the clinical translation of this therapeutic strategy.

References

- 1. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

Methodological & Application

Application Notes and Protocols for A939572 in vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

A939572 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The alteration of the intracellular ratio of SFAs to MUFAs by this compound disrupts cellular homeostasis, leading to the induction of endoplasmic reticulum (ER) stress, inhibition of cell proliferation, and apoptosis in various cancer cell lines.[3][4][5] These characteristics make this compound a valuable tool for investigating the role of lipid metabolism in cancer biology and a potential therapeutic agent.

This document provides detailed protocols for in vitro cell culture experiments using this compound, including cell viability assays, apoptosis detection, and analysis of protein expression. It also summarizes key quantitative data and illustrates the underlying signaling pathways.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of SCD1, leading to a decrease in the production of MUFAs, such as oleic acid.[3] This disruption in lipid composition results in an accumulation of SFAs, which can induce ER stress and the Unfolded Protein Response (UPR).[3][4] Prolonged ER stress ultimately triggers apoptotic cell death.[4] The effects of this compound can often be reversed by the addition of exogenous oleic acid, confirming its on-target activity.[3][6]

Signaling Pathway

The inhibition of SCD1 by this compound initiates a cascade of cellular events, primarily centered around the ER stress response.

Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.

Experimental Protocols

Cell Culture

Clear cell renal cell carcinoma (ccRCC) cell lines such as A498, Caki1, Caki2, and ACHN can be cultured in DMEM medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[3] For experiments investigating the effects of reduced serum, cells can be cultured in media containing 2% FBS.[6]

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., A498, Caki1, Caki2, ACHN)

-

Complete culture medium (DMEM with 5% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo®) or WST-1 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.

-

Incubate the plates for the desired time period (e.g., 5 days).[3]

-

Assess cell viability using a suitable method. For example, using WST-1 reagent, add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (PARP Cleavage by Western Blot)

This protocol detects apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Oleic acid-BSA conjugate (for rescue experiments)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at the desired concentration (e.g., IC50 dose) for 24-48 hours. For rescue experiments, co-treat with oleic acid-BSA.[3]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment indicates apoptosis.[3]

Experimental Workflow

Caption: General workflow for in vitro experiments with this compound.

Quantitative Data Summary

| Cell Line | Assay | Parameter | Value | Reference |

| Human ccRCC | ||||

| Caki1 | Proliferation | IC50 (5 days) | 65 nM | [1] |

| A498 | Proliferation | IC50 (5 days) | 50 nM | [1] |

| Caki2 | Proliferation | IC50 (5 days) | 65 nM | [1] |

| ACHN | Proliferation | IC50 (5 days) | 6 nM | [1] |

| Human SCD1 | Enzymatic | IC50 | 37 nM | [1] |

| Mouse SCD1 | Enzymatic | IC50 | <4 nM | [1] |

| Human SCD1 | Enzymatic | IC50 | 6.3 nM | [2] |

| FaDu (Squamous Cell Carcinoma) | Desaturation | IC50 | ~4 nM | [6] |

Troubleshooting

-

Low potency of this compound: Ensure the compound is properly dissolved and stored. Serum concentration in the culture medium can affect the efficacy of this compound, with lower serum levels generally increasing sensitivity.[6]

-

High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.

-

Inconsistent results in proliferation assays: Ensure uniform cell seeding and avoid edge effects in 96-well plates. Use a consistent DMSO concentration across all conditions.

Conclusion

This compound is a valuable research tool for studying the role of SCD1 and lipid metabolism in cancer. The protocols and data presented here provide a foundation for designing and conducting in vitro experiments to explore the effects of this potent SCD1 inhibitor. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl Co-A Desaturase 1 as a ccRCC Therapeutic Target: Death by Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for A939572 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction:

A939572 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] Emerging evidence highlights the upregulation of SCD1 in various cancers, including clear cell renal cell carcinoma (ccRCC), lung, breast, and colon cancer, making it a promising therapeutic target.[4][5] Inhibition of SCD1 by this compound has been shown to decrease cancer cell proliferation, induce apoptosis, and trigger endoplasmic reticulum (ER) stress.[4][6] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in cancer cell line research.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| Caki-1 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | [1][4] |

| A498 | Clear Cell Renal Cell Carcinoma | 50 | 5 days | [1][4] |

| Caki-2 | Clear Cell Renal Cell Carcinoma | 65 | 5 days | [1][4] |

| ACHN | Clear Cell Renal Cell Carcinoma | 6 | 5 days | [1][4] |

| FaDu | Squamous Cell Carcinoma | ~4 | Not Specified | [7] |

| H1299 | Non-small Cell Lung Carcinoma | Not Specified (Inhibition shown) | Not Specified | [8] |

| THJ29T | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |

| THJ16T | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |

| KTC2 | Anaplastic Thyroid Carcinoma | IC50 dose used | 72 hours | [9] |

| HCT116 | Colorectal Cancer | 1000 (1 µM) | Not Specified | [10] |

| HT29 | Colorectal Cancer | 100 (0.1 µM) | Not Specified | [10] |

Table 2: Other Reported Effective Concentrations

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

| HeLa | Cervical Cancer | 200 nM | Analyzed for TEM | [1] |

| Caki-1, A498, Caki-2, ACHN | Clear Cell Renal Cell Carcinoma | 75 nM | Gene array analysis for ER stress | [2] |

| U87-R, T98G-R | Glioblastoma (Temozolomide-resistant) | Not Specified | Sensitized cells to TMZ | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of SCD1. This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn induces ER stress and the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the effect of this compound on a cancer cell line involves determining cell viability, assessing apoptosis, and confirming the mechanism of action through western blotting for ER stress markers.

Caption: A standard workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

1. Cell Proliferation Assay (MTS Assay)

This protocol is adapted from a method used to assess the effect of this compound on cell viability.[7]

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours or 5 days).[1][4][9]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Western Blot Analysis for Apoptosis and ER Stress

This protocol is based on methodologies to detect PARP cleavage (an apoptosis marker) and ER stress markers.[1][4]

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-CHOP, anti-BiP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24-72 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

3. Oleic Acid Rescue Experiment

This experiment is crucial to confirm that the observed effects of this compound are specifically due to SCD1 inhibition. Exogenous oleic acid, the product of the SCD1-catalyzed reaction, should rescue the anti-proliferative effects of this compound.[4][7][9]

-

Materials:

-

Same as for the Cell Proliferation Assay

-

Oleic acid-BSA conjugate

-

-

Procedure:

-

Follow the same initial steps as the Cell Proliferation Assay for cell seeding.

-

Prepare treatment media containing:

-

Vehicle control

-

This compound at a concentration around its IC50

-

This compound with varying concentrations of oleic acid-BSA conjugate

-

Oleic acid-BSA conjugate alone

-

-

Treat the cells and incubate for the desired duration.

-

Perform the MTS assay as described above.

-

A successful rescue will show a dose-dependent increase in cell viability in the wells treated with both this compound and oleic acid compared to those treated with this compound alone.

-

Conclusion

This compound is a valuable tool for investigating the role of lipid metabolism in cancer. The provided concentration ranges and protocols offer a solid foundation for researchers to design and execute experiments to explore the therapeutic potential of SCD1 inhibition in various cancer cell lines. It is recommended to perform dose-response experiments for each new cell line to determine the optimal working concentration. The oleic acid rescue experiment is a critical control to ensure the on-target activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of A939572 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation and handling of A939572, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), for use in experimental settings.

Chemical Properties

This compound is a small molecule inhibitor selective for SCD1. Its fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₂ClN₃O₃ |

| Molecular Weight | 387.86 g/mol |

| CAS Number | 1032229-33-6 |

| Appearance | White to off-white solid[1] |

| Purity | ≥98%[2][3] |

Solubility

The solubility of this compound varies across different solvents. It is largely insoluble in water but shows good solubility in organic solvents, particularly DMSO.[1][4] For optimal results, use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1][5]

| Solvent | Solubility | Notes |

| DMSO | ≥17.15 mg/mL to 100 mg/mL[1][4] | Sonication may be required to aid dissolution.[1] |

| Ethanol | ≥2.5 mg/mL[4] | Requires sonication.[4] |

| DMF | 1 mg/mL[3] | - |

| Water | < 0.1 mg/mL (Insoluble)[1] | - |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | - |

Mechanism of Action: SCD1 Inhibition

This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[6] By blocking SCD1, this compound disrupts lipid metabolism, leading to an accumulation of SFAs. This buildup can induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death), making it a compound of interest in cancer research and stem cell biology.[5][6]

Caption: this compound blocks SCD1, preventing MUFA synthesis and causing SFA buildup, leading to ER stress and apoptosis.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored and later diluted to working concentrations.

Materials:

-

This compound powder (MW: 387.86 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Protocol:

-

Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.879 mg.

-

Calculation:

-

Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

-

Mass (mg) = 10 mmol/L * 0.001 L * 387.86 g/mol * 1000 mg/g = 3.879 mg

-

-

Add Solvent: Add the calculated amount of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied.[1] Visually inspect the solution to ensure no particulates are present.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

-

Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]

-

Some suppliers suggest that the powder form is stable for 2-4 years when stored at -20°C.[1][2][3]

Preparation of Working Solutions

The DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use in experiments.

Important Considerations:

-

DMSO can be toxic to cells at high concentrations (typically >0.5%). Ensure the final DMSO concentration in your experiment is low and consistent across all conditions, including vehicle controls.

-

This compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, add the stock solution to the aqueous buffer/medium while vortexing to prevent precipitation. Do not add the aqueous solution to the DMSO stock.

Example Dilution (for a 10 µM working solution):

-

Perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in sterile DMSO to create an intermediate 100 µM stock.

-

Add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration would be 0.1%.

Experimental Workflow Example

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay.

Caption: General workflow for preparing and using this compound in cell-based experiments.

References

Application Notes and Protocols for A939572 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

A939572 is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1)[1][2][3]. SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids[4][5]. In various cancer models, inhibition of SCD1 by this compound has been shown to suppress cell proliferation, induce apoptosis, and inhibit tumor growth in vivo[6][7]. This document provides detailed protocols for the administration of this compound in preclinical mouse models, summarizes key quantitative data from representative studies, and illustrates the underlying signaling pathway.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of SCD1. This leads to a depletion of monounsaturated fatty acids, which are essential for membrane fluidity, cell signaling, and the synthesis of complex lipids. The reduction in monounsaturated fatty acids and the accumulation of saturated fatty acids can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells[6][8].

Signaling Pathway

The inhibition of SCD1 by this compound disrupts normal lipid homeostasis, leading to cellular stress and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

Application Notes and Protocols for A939572 Cell Viability Assay using MTS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing cell viability upon treatment with A939572, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, using the MTS assay. The provided methodologies and data presentation guidelines are intended to ensure robust and reproducible results for researchers in academic and industrial settings.

Introduction to this compound and the MTS Assay

This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines, making this compound a compound of interest in cancer research.[2][3] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to programmed cell death.[1][2]

The MTS assay is a colorimetric method used to determine the number of viable cells in a sample. The assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[4] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.[4][5]

Experimental Protocols

Materials

-

This compound (Tocris, Selleck Chemicals, or equivalent)

-

Cell line of interest (e.g., Caki1, A498, HCT116, HT29)

-

Complete cell culture medium

-

96-well clear flat-bottom sterile cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO2)

Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Seeding

-

Harvest and count cells using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density in a complete cell culture medium. The optimal seeding density should be determined for each cell line to ensure that cells are in the exponential growth phase during the assay.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

Treatment with this compound

-

Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. The final concentrations should be chosen based on the known IC50 values for the cell line of interest or a broad range for initial screening (e.g., 1 nM to 100 µM).[6][7]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is a common time point for assessing the anti-proliferative effects of this compound.[8]

MTS Assay Protocol

-

Following the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[5]

-

Incubate the plate for 1 to 4 hours in a humidified incubator. The optimal incubation time may vary between cell lines and should be determined empirically.

-

After the incubation, place the plate on a plate shaker for a few seconds to ensure uniform color distribution.

-

Measure the absorbance at 490 nm using a microplate reader.[5]

Data Presentation

Quantitative data from the this compound cell viability assay should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Raw Absorbance Values

| Treatment (Concentration) | Replicate 1 (Absorbance at 490 nm) | Replicate 2 (Absorbance at 490 nm) | Replicate 3 (Absorbance at 490 nm) |

| Vehicle Control (DMSO) | |||

| This compound (Conc. 1) | |||

| This compound (Conc. 2) | |||

| ... | |||

| This compound (Conc. n) | |||

| Media Blank |

Table 2: Data Analysis and IC50 Calculation

| Treatment (Concentration) | Mean Absorbance | Standard Deviation | % Cell Viability |

| Vehicle Control (DMSO) | 100 | ||

| This compound (Conc. 1) | |||

| This compound (Conc. 2) | |||

| ... | |||

| This compound (Conc. n) | |||

| IC50 Value: |

Calculation of % Cell Viability:

% Cell Viability = [(Mean Absorbance of Treated Wells - Mean Absorbance of Media Blank) / (Mean Absorbance of Vehicle Control Wells - Mean Absorbance of Media Blank)] x 100

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the % cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualizations

This compound Cell Viability Assay Workflow

Caption: Experimental workflow for the this compound cell viability assay using MTS.

Signaling Pathway of this compound-Induced Cell Death

Caption: Signaling pathway of this compound-induced ER stress and apoptosis.

References

- 1. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cohesionbio.com [cohesionbio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Western Blot Analysis of A939572-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

A939572 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Inhibition of SCD1 with this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines.[2][3] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][4] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on cellular signaling pathways.

Signaling Pathway Overview